Stearoyl glutamic acid
Overview
Description
Stearoyl glutamic acid is an organic compound derived from the combination of stearic acid and glutamic acid. It is known for its amphiphilic properties, meaning it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This characteristic makes it an effective emulsifier and surfactant, widely used in various industries, including cosmetics and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearoyl glutamic acid can be synthesized through the esterification of stearic acid with glutamic acid. The process typically involves the following steps:
Activation of Stearic Acid: Stearic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification Reaction: The activated stearic acid is then reacted with glutamic acid in an organic solvent such as dichloromethane. .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes using similar reagents and conditions as described above. The reaction mixture is typically purified through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Stearoyl glutamic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield stearic acid and glutamic acid.
Oxidation: this compound can undergo oxidation reactions, particularly at the stearic acid moiety, leading to the formation of peroxides and other oxidized derivatives.
Substitution: The amino group in glutamic acid can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Acylating agents like acetic anhydride, alkylating agents like methyl iodide
Major Products:
Hydrolysis: Stearic acid and glutamic acid.
Oxidation: Oxidized stearic acid derivatives.
Substitution: Various acylated or alkylated glutamic acid derivatives
Scientific Research Applications
Stearoyl glutamic acid has numerous applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations for skin care.
Industry: Utilized in the formulation of cosmetics, personal care products, and food additives due to its emulsifying properties
Mechanism of Action
The mechanism of action of stearoyl glutamic acid primarily involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction facilitates the formation of stable emulsions and micelles, which can encapsulate and deliver active ingredients in various formulations. The molecular targets and pathways involved include:
Cell Membranes: this compound can integrate into cell membranes, affecting their fluidity and permeability.
Protein Interactions: It can interact with proteins, influencing their structure and function, which is particularly useful in drug delivery and cosmetic applications
Comparison with Similar Compounds
Stearoyl glutamic acid can be compared with other similar compounds, such as:
Sodium stearoyl glutamate: A derivative with similar emulsifying properties but enhanced solubility in water.
Sodium cocoyl glutamate: Another surfactant derived from coconut oil and glutamic acid, known for its mild cleansing properties.
Sodium lauroyl glutamate: Similar to sodium cocoyl glutamate but derived from lauric acid, offering different sensory profiles in formulations
Uniqueness: this compound stands out due to its specific combination of stearic acid and glutamic acid, providing a unique balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in forming stable emulsions and enhancing the delivery of active ingredients in various applications .
Properties
IUPAC Name |
(2S)-2-(octadecanoylamino)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFFFUXLAJBBDE-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019641 | |
Record name | N-Stearoyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3397-16-8 | |
Record name | N-Stearoyl-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3397-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutamic acid, N-stearoyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Stearoyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-oxooctadecyl)-L-glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEAROYL GLUTAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R4O71786G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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